
(NE)-N-(1-pyridin-2-yltridecylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-(1-pyridin-2-yltridecylidene)hydroxylamine is an organic compound characterized by the presence of a pyridine ring and a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(1-pyridin-2-yltridecylidene)hydroxylamine typically involves the condensation of 1-pyridin-2-yltridecanal with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(NE)-N-(1-pyridin-2-yltridecylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(NE)-N-(1-pyridin-2-yltridecylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (NE)-N-(1-pyridin-2-yltridecylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- (NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine
- (NE)-N-(1-pyridin-2-ylmethylidene)hydroxylamine
- (NE)-N-(1-pyridin-2-ylpropylidene)hydroxylamine
Uniqueness
(NE)-N-(1-pyridin-2-yltridecylidene)hydroxylamine is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C18H30N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(NE)-N-(1-pyridin-2-yltridecylidene)hydroxylamine |
InChI |
InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-11-15-18(20-21)17-14-12-13-16-19-17/h12-14,16,21H,2-11,15H2,1H3/b20-18+ |
InChIキー |
KZBXZWONPUDVET-CZIZESTLSA-N |
異性体SMILES |
CCCCCCCCCCCC/C(=N\O)/C1=CC=CC=N1 |
正規SMILES |
CCCCCCCCCCCCC(=NO)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


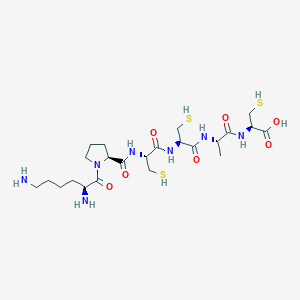
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
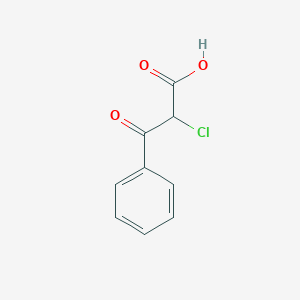
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
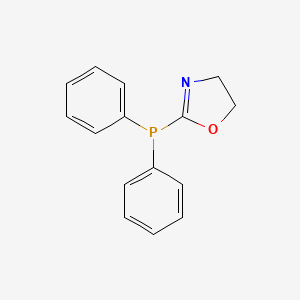
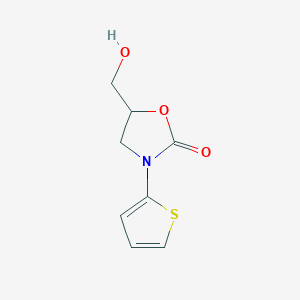
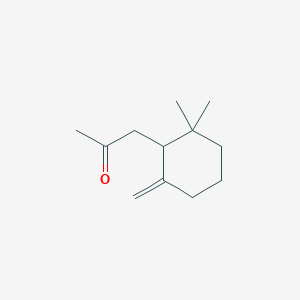
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
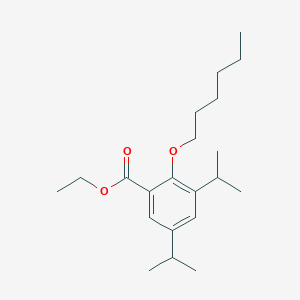
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)
![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

